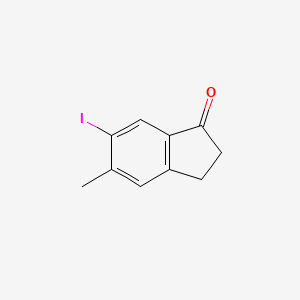

6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9IO |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

6-iodo-5-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 |

InChI Key |

BEVCFJFLIZGEJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1I)C(=O)CC2 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 6 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Reactions Involving the Iodine Substituent

The carbon-iodine bond in 6-iodo-5-methyl-2,3-dihydro-1H-inden-1-one is a key site for chemical modification, enabling the introduction of a wide range of substituents through various reaction pathways.

Nucleophilic Substitution Pathways

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, it can be achieved under specific conditions, particularly with strong nucleophiles and the presence of activating groups. For this compound, reactions with nucleophiles like amines can lead to the corresponding 6-amino derivatives. For instance, the synthesis of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one from its corresponding acetamide (B32628) highlights a potential route for introducing nitrogen-based nucleophiles. rsc.org Another important nucleophilic substitution is the reaction with cyanide ions, which can produce nitriles. These reactions often require a catalyst and specific solvents to proceed efficiently. chemguide.co.uk

Aryl iodides are also known to undergo nucleophilic substitution with alkoxides, although this is less common than with activated aryl halides. The presence of the electron-withdrawing ketone group in the indanone ring can facilitate such reactions.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and aryl iodides are excellent substrates for these transformations due to their high reactivity.

The Heck reaction allows for the coupling of the indenone with alkenes to form substituted alkenes. wikipedia.org For example, reacting this compound with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base would be expected to yield a 6-styryl-5-methyl-2,3-dihydro-1H-inden-1-one derivative. uq.edu.au

The Suzuki-Miyaura coupling involves the reaction of the iodo-indenone with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govfishersci.co.uklibretexts.org This reaction is highly versatile for creating biaryl structures. For instance, coupling with phenylboronic acid would yield 6-phenyl-5-methyl-2,3-dihydro-1H-inden-1-one.

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.orgd-nb.inforesearchgate.net Reaction with phenylacetylene, for example, would produce 6-(phenylethynyl)-5-methyl-2,3-dihydro-1H-inden-1-one.

The Negishi coupling employs an organozinc reagent as the coupling partner with the iodo-indenone, catalyzed by a palladium or nickel complex. nih.gov This reaction is known for its high functional group tolerance.

Below is a table summarizing typical conditions and expected products for these cross-coupling reactions on a generic aryl iodide, which can be extrapolated to this compound.

| Reaction | Coupling Partner | Catalyst/Reagents | Expected Product |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 6-Alkenyl-5-methyl-2,3-dihydro-1H-inden-1-one |

| Suzuki | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Aryl-5-methyl-2,3-dihydro-1H-inden-1-one |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-5-methyl-2,3-dihydro-1H-inden-1-one |

| Negishi | Organozinc (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ or Ni(acac)₂ | 6-Aryl-5-methyl-2,3-dihydro-1H-inden-1-one |

Reductive Dehalogenation Processes

The iodine substituent can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation is useful when the iodo group has served its purpose as a directing or activating group and is no longer needed in the final product. A common method for this is catalytic hydrogenation, using hydrogen gas and a palladium catalyst, often on a carbon support (Pd/C).

Reactivity at the Ketone Carbonyl Group (C1)

The ketone carbonyl group at the C1 position of this compound is a site for a variety of nucleophilic addition and condensation reactions, allowing for further functionalization of the molecule.

Carbonyl Additions and Condensation Reactions

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. Grignard reagents , such as methylmagnesium bromide, can add to the carbonyl group to form tertiary alcohols after acidic workup. vaia.com

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction , are powerful methods for converting the ketone into an alkene. wikipedia.orgwikipedia.orgyoutube.com For example, reaction with a phosphonium (B103445) ylide can introduce a new carbon-carbon double bond at the C1 position.

Aldol (B89426) condensation reactions can also occur at the alpha-position to the ketone, although in the case of this compound, this would involve the C2 position. The synthesis of Donepezil analogues often involves an aldol condensation between a substituted indanone and a piperidine (B6355638) derivative. nih.gov

Derivatization for Functional Group Interconversion

The ketone functionality can be readily converted into other functional groups. Reduction of the ketone, for example with sodium borohydride (B1222165) (NaBH₄), would yield the corresponding secondary alcohol, 6-iodo-5-methyl-2,3-dihydro-1H-inden-1-ol. This alcohol can then be used in further synthetic steps.

The ketone can also be converted into an oxime by reaction with hydroxylamine, or into a hydrazone by reaction with hydrazine (B178648) or its derivatives. These derivatives can be important for both characterization and further synthetic transformations.

The following table outlines some common derivatization reactions of the ketone group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄, then H₃O⁺ | Secondary Alcohol |

| Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Oxime Formation | NH₂OH·HCl | Oxime |

| Hydrazone Formation | H₂NNH₂ | Hydrazone |

Transformations at the Aliphatic Ring Positions (C2, C3)

The aliphatic five-membered ring of the indanone core, specifically the methylene (B1212753) groups at the C2 and C3 positions, is a primary site for chemical modification.

Alpha-Functionalization and Enolate Chemistry

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon, C2) of an indanone are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate for a variety of alpha-functionalization reactions. For this compound, the formation of its enolate would allow for the introduction of various substituents at the C2 position.

Hypothetical Reactions based on General Enolate Chemistry:

| Reaction Type | Reagents | Expected Product at C2 |

| Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | Alkyl group (R) |

| Halogenation | Acid or Base, Halogen (X₂) | Halogen atom (X) |

| Aldol Addition | Aldehyde/Ketone, Base/Acid | β-Hydroxy carbonyl |

| Michael Addition | α,β-Unsaturated compound, Base | 1,5-Dicarbonyl compound |

This table represents plausible reactions based on the general reactivity of ketones and indanones. Specific experimental conditions and outcomes for this compound are not documented.

The presence of the electron-donating methyl group and the electron-withdrawing iodo group on the aromatic ring could influence the acidity of the α-protons and the reactivity of the corresponding enolate, but without experimental data, these effects remain speculative.

Radical Cyclization Reactions (e.g., Atom Transfer Cyclization)

Radical reactions provide a powerful tool for the construction of complex cyclic systems. If an unsaturated side chain were introduced at the C2 position of this compound, intramolecular radical cyclization could be envisioned. Atom Transfer Radical Cyclization (ATRC) is a common method for such transformations, often involving a halogen atom transfer to initiate the cyclization cascade.

A hypothetical precursor for such a reaction could be a 2-allyl-6-iodo-5-methyl-2,3-dihydro-1H-inden-1-one derivative. The iodine atom on the aromatic ring could potentially participate in radical reactions, or a halogen could be introduced at the C2 position to initiate cyclization of a C2-alkenyl substituent. However, no such reactions have been reported for this specific compound.

Rearrangement Reactions

Substituted indanones can undergo various skeletal rearrangements under specific conditions, such as acid or base treatment, or photochemical activation. These reactions can lead to the formation of larger ring systems or other isomeric structures. For instance, ring expansion of indanones to form benzocycloheptenones has been reported for other substituted indanones. The specific influence of the iodo and methyl substituents on the propensity of this compound to undergo such rearrangements is unknown due to a lack of studies.

Mechanistic Elucidation of Key Transformations

Without documented transformations, a discussion of the reaction mechanisms for this compound is not possible. Mechanistic studies would typically involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, isolation of intermediates) and computational chemistry to understand the reaction pathways, transition states, and the role of substituents in influencing reactivity and selectivity.

Advanced Spectroscopic and Structural Characterization of 6 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer a fundamental and comprehensive overview of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show two singlets for the protons at positions 4 and 7, a consequence of their isolation by the substituents on the benzene (B151609) ring. The aliphatic region would feature two triplets, each integrating to two protons, corresponding to the adjacent methylene (B1212753) groups of the five-membered ring. A sharp singlet, integrating to three protons, would be observed for the methyl group. The expected chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the carbonyl group, and the electron-donating nature of the methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon (C=O) would appear at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The aromatic carbons would resonate in the region of 120-150 ppm, with the carbon bearing the iodine atom (C-6) showing a characteristic upfield shift due to the heavy atom effect. The aliphatic carbons of the methylene groups and the methyl carbon would appear at upfield chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~7.8 | C4: ~125 |

| H7 | ~7.5 | C7: ~128 |

| H2 | ~3.1 (t) | C2: ~26 |

| H3 | ~2.7 (t) | C3: ~36 |

| -CH₃ | ~2.4 (s) | C-CH₃: ~20 |

| C1 (C=O): ~198 | ||

| C3a: ~138 | ||

| C5: ~140 | ||

| C6: ~95 | ||

| C7a: ~155 |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. sdsu.eduprinceton.eduyoutube.comemerypharma.comuvic.ca

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. sdsu.eduprinceton.edu A cross-peak between the signals of the methylene protons at C-2 and C-3 would confirm their connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com It would allow for the unambiguous assignment of the carbon signals for the protonated carbons (C-2, C-3, C-4, C-7, and the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methyl protons to C-5 and C-6, and from the aromatic protons (H-4 and H-7) to the surrounding carbons would confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.edu For a planar molecule like this, NOESY can help to confirm through-space interactions between nearby protons, such as between the methyl protons and the H-4 proton.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. nih.govkobv.de For this compound (C₁₀H₉IO), the exact mass can be calculated with high precision.

The expected monoisotopic mass would be determined by summing the masses of the most abundant isotopes of each element. This high-precision measurement is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide structural information, with characteristic losses of iodine, methyl, and carbonyl groups.

| Property | Value |

| Molecular Formula | C₁₀H₉IO |

| Calculated Monoisotopic Mass | 271.9698 Da |

| Calculated Molecular Weight | 272.08 g/mol |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. rsc.orge-bookshelf.de

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1700-1720 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-I bond would be expected to give rise to strong signals in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=O Stretch | 1720-1700 | 1720-1700 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-I Stretch | < 600 | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The parent compound, 2,3-dihydro-1H-inden-1-one, exhibits absorption maxima that would be shifted by the presence of the iodo and methyl substituents. nist.gov The iodine atom, with its lone pairs of electrons, and the methyl group can act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) of the absorption bands. The n→π* transition of the carbonyl group, which is typically weak, would be observed at a longer wavelength compared to the more intense π→π* transitions of the aromatic system.

| Transition | Expected Wavelength Range (nm) |

| π→π | 250-300 |

| n→π | 320-380 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure of the molecule. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic ring and the conformation of the five-membered ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as C-H···O hydrogen bonds or halogen bonding involving the iodine atom. researchgate.net This detailed three-dimensional structural information is invaluable for understanding the physical properties and potential reactivity of the compound in the solid state.

Advanced Chiroptical Spectroscopic Methods (if applicable to chiral derivatives)

The determination of the three-dimensional structure of chiral molecules, including their absolute configuration and predominant conformations in solution, is a critical aspect of chemical research, particularly in fields like asymmetric synthesis and pharmaceutical development. Advanced chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Raman Optical Activity (ROA), have emerged as powerful tools for these purposes. ethz.chnih.gov These techniques rely on the differential interaction of chiral molecules with polarized light. By comparing experimentally measured spectra with those predicted by quantum chemical calculations, one can elucidate the stereochemical details of a molecule. figshare.comrsc.org

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com This technique is highly sensitive to the stereochemistry of a molecule because the VCD spectrum of one enantiomer is the mirror image of the other. nih.gov The combination of experimental VCD spectra with quantum chemical calculations, typically using Density Functional Theory (DFT), provides a reliable method for determining the absolute configuration of chiral molecules in solution without the need for crystallization. figshare.comrsc.orgnih.gov

A notable study on chiral indan (B1671822) derivatives by Johnson and Polavarapu investigated the conformational and configurational features of (S)-1-methylindan, (R)-1-aminoindan, and (S)-1-indanol using VCD spectroscopy. nih.gov Their research demonstrated that these molecules exist as a mixture of two primary ring-puckered conformers, with the conformer having the substituent in a pseudoequatorial position being significantly more stable and abundant. nih.gov

The process for determining the absolute configuration using VCD involves several key steps:

Conformational Search: Identifying all possible stable conformations of the molecule.

Quantum Chemical Calculations: For each conformer, the vibrational absorption (VA) and VCD spectra are calculated using DFT methods.

Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their predicted relative populations (based on their calculated energies) to generate a theoretical spectrum for the molecule at a given temperature.

Comparison with Experimental Data: The calculated, population-weighted spectrum is then compared with the experimentally measured VCD spectrum. A good agreement between the signs and relative intensities of the bands allows for the confident assignment of the absolute configuration. rsc.org

For instance, in the study of (S)-1-methylindan, the excellent agreement between the experimental VCD spectrum and the calculated spectrum for the S-configuration confirmed its absolute stereochemistry. nih.gov The sensitivity of VCD to subtle conformational changes was also highlighted, providing detailed insights into the solution-state structure of these chiral indan derivatives. nih.gov

Electronic Circular Dichroism (ECD)

The "exciton chirality method" is a powerful approach within ECD for determining the absolute configuration of molecules containing two or more interacting chromophores. The relative orientation of these chromophores dictates the sign of the observed ECD signals (Cotton effects), allowing for a direct correlation to the molecule's stereochemistry. nih.gov For chiral indanone derivatives, the carbonyl group and the substituted benzene ring act as interacting chromophores, making ECD a potentially valuable tool for their stereochemical analysis.

Raman Optical Activity (ROA)

ROA is another vibrational chiroptical spectroscopy technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.org ROA provides information complementary to VCD and is particularly advantageous for studying molecules in aqueous solutions. rsc.org The interpretation of ROA spectra also relies heavily on comparison with quantum chemical calculations. ethz.ch While the application of ROA is less common than VCD and ECD for small molecules, it is a powerful technique for probing the stereostructure of complex biomolecules and has the potential for detailed conformational analysis of chiral indanone derivatives. wikipedia.orgrsc.org

The following table summarizes the key aspects of these advanced chiroptical methods:

| Spectroscopic Method | Principle | Application in Chiral Analysis |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. hindsinstruments.com | Determination of absolute configuration and conformation of chiral molecules in solution. figshare.comrsc.orgnih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. nih.gov | Determination of absolute configuration, especially for molecules with chromophores. nih.gov |

| Raman Optical Activity (ROA) | Difference in Raman scattering intensity for left and right circularly polarized light. wikipedia.org | Stereochemical analysis, particularly for molecules in aqueous solution. rsc.org |

Computational Chemistry and Theoretical Investigations of 6 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-iodo-5-methyl-2,3-dihydro-1H-inden-1-one, DFT can provide significant insights into its geometry, stability, and electronic characteristics. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set like 6-31G(d) or larger for more accuracy.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The indanone core, consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is largely planar. The five-membered ring, however, can exhibit a slight envelope or twist conformation to relieve strain. The substituents—an iodine atom and a methyl group on the aromatic ring—will influence the final geometry. The iodine atom, being large, will cause some steric strain and will affect the bond lengths and angles of the benzene ring.

Based on studies of similar substituted indanones, the optimized geometry is expected to have specific bond lengths and angles. mdpi.com For instance, the C=O bond of the ketone is anticipated to be around 1.22 Å. The C-I bond length is predicted to be in the range of 2.10 Å. The C-C bonds within the aromatic ring will show slight variations from the typical 1.39 Å of benzene due to the electronic effects of the substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.221 |

| C-I | 2.105 |

| C-CH₃ | 1.510 |

| C-C (aromatic) | 1.385 - 1.410 |

| C-C (aliphatic) | 1.530 - 1.545 |

| **Bond Angles (°) ** | |

| O=C-C | 125.5 |

| I-C-C | 119.8 |

| C-C-C (aromatic) | 118.0 - 121.5 |

| C-C-C (aliphatic) | 104.0 - 106.0 |

Note: These values are illustrative and based on DFT calculations of analogous indanone structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. samipubco.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, with significant contributions from the iodine atom due to its lone pairs. The LUMO is anticipated to be centered on the π* orbital of the α,β-unsaturated ketone system, including the carbonyl group and the adjacent double bond of the aromatic ring.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the iodine and methyl groups will modulate this gap. The electron-donating methyl group and the lone pairs of the iodine atom will raise the energy of the HOMO, while the electron-withdrawing ketone will lower the energy of the LUMO, likely resulting in a moderately reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.25 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

Note: These values are illustrative and derived from DFT studies on substituted indanones. samipubco.commdpi.com

Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uwlax.edumdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas and are susceptible to electrophilic attack. The most negative region is expected to be around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. Such regions would be found around the hydrogen atoms and, to a lesser extent, the carbonyl carbon. The iodine atom can exhibit a region of positive potential on its outermost surface, known as a σ-hole, making it a potential halogen bond donor.

Computational Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, including vibrational frequencies (IR and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Frequencies: Calculating the vibrational frequencies can help in the interpretation of experimental IR and Raman spectra. The most prominent peak in the IR spectrum is predicted to be the C=O stretching frequency, typically found in the range of 1700-1740 cm⁻¹ for indanones. semanticscholar.org Other characteristic frequencies include C-H stretching of the methyl and aromatic groups, and C-I stretching at lower wavenumbers. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the structure of the molecule.

Quantum Chemical Studies of Reaction Mechanisms, Transition States, and Energy Barriers

Quantum chemical calculations are invaluable for elucidating reaction mechanisms. For this compound, one could study various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring.

By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate—and calculate the activation energy barriers. This information reveals the feasibility and kinetics of a proposed reaction pathway. For example, a study on the decomposition of 1-indanone (B140024) has utilized quantum chemical calculations to explore potential energy surfaces and identify the most favorable reaction pathways.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, including its interactions with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movement of atoms and molecules. This approach can be used to study:

Conformational Dynamics: How the five-membered ring of the indanone puckers and how the substituents move over time.

Solvation: How solvent molecules arrange themselves around this compound and the energetics of this interaction.

Binding to Proteins: If the molecule is being investigated as a potential drug, MD simulations can model its binding to a target protein, providing insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). Studies on indanone derivatives as potential drug candidates have successfully employed MD simulations to understand their binding affinities.

Computational Prediction of Physicochemical Descriptors (e.g., LogP, TPSA)

For "this compound," these descriptors can be calculated using various computational tools that employ fragment-based contribution methods. molinspiration.competer-ertl.com These methods provide rapid and reliable predictions, circumventing the need for immediate empirical measurement. The predicted values for "this compound" are presented in the table below. The calculation of TPSA is based on the summation of surface contributions of polar fragments, a method that is significantly faster than traditional 3D structure-based calculations and yields results of comparable quality. molinspiration.competer-ertl.com

Table 1: Predicted Physicochemical Descriptors for this compound This interactive table provides the calculated values for key physicochemical properties of the title compound.

| Descriptor | Predicted Value | Significance |

| LogP | 3.50 | Indicates the hydrophobicity of the molecule. molinspiration.com |

| TPSA (Ų) | 17.07 | Represents the polar surface area, affecting transport properties. molinspiration.com |

In Silico Exploration of Chemical Space for Related Indanone Derivatives

The chemical space surrounding the indanone core is vast and has been extensively explored using computational, or in silico, methods for various therapeutic applications. These studies leverage computational power to design and screen virtual libraries of indanone derivatives, aiming to identify compounds with desired biological activities and optimized properties.

In silico studies often begin with the design of a virtual library of compounds based on a core scaffold, such as 1-indanone. researchgate.net For instance, researchers have designed and synthesized novel indanone derivatives as potential multifunctional agents for Alzheimer's disease. chemicalize.comnih.govacs.org These efforts are often inspired by the structure of existing drugs, such as donepezil, which contains an indanone moiety. chemicalize.comresearchgate.net Computational techniques like molecular docking are then employed to predict how these designed molecules might bind to specific biological targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or monoamine oxidase (MAO). chemicalize.comnih.gov

The exploration of indanone derivatives extends to other areas as well. For example, in silico molecular modeling studies have been performed on indanone derivatives to investigate their potential as anti-Parkinson's and anti-Alzheimer's agents by docking them against neuroinflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.goveurekaselect.com In the realm of oncology, new families of spiroisoxazoline derivatives containing an indanone spirobridge have been designed and subjected to docking calculations and molecular dynamics simulations to study their interaction with enzymes like cyclooxygenase-2 (COX-2). nih.gov Furthermore, benzylidene indanone derivatives have been investigated through virtual screening and molecular dynamics simulations as potential inhibitors of the Dengue Virus NS2B/NS3 protease. researchgate.net

These computational approaches allow for the rational design of new molecules and the prioritization of compounds for synthesis and further experimental testing. researchgate.net By modifying the core indanone structure with different substituents, researchers can systematically explore the structure-activity relationships (SAR) and fine-tune the properties of the resulting compounds. nih.gov The overarching goal of such in silico explorations is to navigate the vast chemical space of indanone derivatives efficiently, identifying promising candidates for a wide range of biological applications, from neurodegenerative diseases to cancer and infectious diseases. chemicalize.comnih.govresearchgate.net

Limited Public Research Data on this compound and Its Advanced Applications

Despite a thorough search of scientific literature and chemical databases, there is a notable absence of specific published research on the applications and advanced research directions of the chemical compound This compound . Consequently, a detailed article structured around its role as a key intermediate in complex organic synthesis, its use in materials science and engineering, or its contribution to catalysis and ligand design cannot be generated at this time.

The inquiry for in-depth information on this specific isomer of iodo-methyl-dihydro-indenone did not yield research findings related to its use as a precursor for elaborate molecular scaffolds, a building block for specialty chemicals or agrochemicals, its development in novel polymeric architectures, its integration into functional materials, or its application in catalysis and ligand design.

Information available in the public domain primarily consists of database entries for this compound and its various isomers, which confirm its chemical structure and basic properties. For instance, related compounds like 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one and 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one have been synthesized, and their spectroscopic data is available. However, this information cannot be extrapolated to the specific applications of This compound as requested.

Without specific studies or patents detailing the use of This compound in the advanced applications outlined, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the potential roles of this compound in the specified fields.

Applications and Advanced Research Directions of 6 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Contribution to Catalysis and Ligand Design

Investigation as a Scaffold for Ligands in Transition Metal Catalysis

The rigid structure of the 2,3-dihydro-1H-inden-1-one core makes it an excellent platform for the design of ligands in transition metal catalysis. The defined spatial arrangement of substituents allows for the creation of a well-defined coordination sphere around a metal center. The iodine atom at the 6-position is particularly significant, serving as a handle for synthetic elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. rsc.org This allows for the facile introduction of a wide range of other functional groups or chelating moieties.

For instance, the iodine can be replaced with phosphine, amine, or heterocyclic groups capable of coordinating to transition metals like palladium, rhodium, or ruthenium. acs.org The resulting metal complexes could be investigated for their catalytic activity in reactions such as C-H activation, asymmetric hydrogenation, or carbon-carbon bond formation. The methyl group at the 5-position can subtly influence the steric and electronic environment of the ligand, potentially fine-tuning the selectivity and efficiency of the catalyst. Researchers can systematically modify the indanone backbone to create a library of ligands, enabling the optimization of catalysts for specific chemical transformations.

Exploration in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in modern synthesis. The 6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one scaffold is a promising candidate for the development of novel organocatalysts. The ketone functionality within the indanone structure is a key feature, capable of participating in enamine or iminium ion activation modes, which are central to many organocatalytic transformations.

For example, the ketone can react with chiral amines to form chiral enamines, which can then participate in stereoselective alkylation or Michael addition reactions. The rigid indanone framework would help to control the stereochemical outcome of the reaction. While direct research on this specific iodinated indanone in organocatalysis is not extensively documented, the broader class of pyrazoles and related heterocyclic systems has been successfully employed in tandem Michael addition and Thorpe-Ziegler type reactions, demonstrating the potential of cyclic ketones in complex transformations. nih.gov The development of indanone-based organocatalysts could provide new strategies for the enantioselective synthesis of biologically active molecules.

Synthetic Precursor for Radiopharmaceutical Labeling (considering Iodine Isotope)

The presence of a stable iodine atom makes this compound an ideal precursor for the synthesis of radiolabeled compounds for medical imaging and therapy. nih.govnih.gov Radiopharmaceuticals containing iodine isotopes are crucial in nuclear medicine for both diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. nih.gov

The key advantage of this compound is its suitability for isotopic exchange reactions. researchgate.net In this process, the stable iodine-127 atom on the indanone ring can be swapped with a radioactive iodine isotope, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131. nih.govresearchgate.net This method is often cleaner and more direct than other labeling techniques.

Direct Labeling: The molecule itself, once radiolabeled, could be evaluated for specific biological targeting.

Prosthetic Group: More commonly, the radioiodinated indanone would serve as a "prosthetic group." It can be attached to a larger, biologically active molecule (like a peptide, antibody, or small molecule drug) that targets a specific disease site, such as a tumor. chelatec.commdpi.com The radioiodine atom acts as the detectable or therapeutic payload.

The choice of iodine isotope depends on the intended application. For instance, Iodine-123 is used for SPECT imaging, while Iodine-131 is used for therapy due to its beta particle emission. researchgate.net The straightforward synthesis and potential for high specific activity make this indanone derivative a valuable tool in the development of next-generation radiopharmaceuticals.

Design of Chemical Probes for Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold provides a robust starting point for designing such probes. nih.govnih.gov The indanone core can act as a structural mimic of other biologically active compounds or serve as a rigid framework to present specific functionalities to a biological target, such as an enzyme or receptor. nih.gov

The iodine atom offers a versatile point for chemical modification. Through reactions like Sonogashira or Suzuki coupling, various reporter tags (e.g., fluorophores for imaging), affinity labels (for target identification), or reactive groups can be attached. This allows for the creation of multifunctional probes to investigate cellular processes. For example, a probe could be designed to bind to a specific protein, and the attached reporter tag would allow researchers to visualize the protein's location and dynamics within a living cell. The design of such probes is a rational process where different recognition elements can be conjugated to a scaffold with high precision to interact with target proteins with high affinity and specificity. nih.gov

Data Tables

Table 1: Summary of Applications and Key Structural Features

| Application Area | Key Structural Feature(s) | Rationale for Use |

| Transition Metal Catalysis | Rigid indanone scaffold; Iodine atom | The scaffold provides a stable framework for a ligand. The iodine allows for synthetic modification via cross-coupling to attach coordinating groups. rsc.org |

| Organocatalysis | Ketone functional group; Rigid bicyclic core | The ketone can participate in enamine/iminium catalysis. The rigid structure can impart high stereocontrol in asymmetric reactions. nih.gov |

| Radiopharmaceutical Labeling | Iodine atom | The stable iodine can be exchanged for a radioactive isotope (e.g., ¹²³I, ¹³¹I) for use in medical imaging or therapy. nih.govresearchgate.net |

| Chemical Biology Probes | Indanone scaffold; Iodine atom | The scaffold serves as a core structure. The iodine atom acts as a versatile handle for attaching reporter tags or other functional groups. nih.govnih.gov |

Future Perspectives and Emerging Research Avenues for 6 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly central to modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For complex molecules like 6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, future research will likely focus on moving away from traditional methods, such as Friedel-Crafts acylations that often rely on stoichiometric amounts of harsh Lewis acids like AlCl₃. beilstein-journals.orgd-nb.info

Emerging research showcases several promising green alternatives for the synthesis of the core indanone scaffold. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate intramolecular Friedel-Crafts acylations, often leading to higher yields and shorter reaction times. nih.govpreprints.org One environmentally benign approach for synthesizing 1-indanones from 3-arylpropanoic acids employs a microwave-assisted reaction catalyzed by a metal triflate in a triflate-anion-containing ionic liquid. nih.gov A key advantage of this system is the ability to recover and reuse the metal triflate catalyst without a loss of activity. beilstein-journals.orgnih.gov

Novel Catalytic Systems : Researchers have developed metal-free catalytic systems, such as using L-proline for the intramolecular hydroacylation of 2-vinylbenzaldehydes, which presents a greener pathway to the indanone core. rsc.org Other strategies involve using highly oxophilic catalysts like NbCl₅ or reusable solid acid catalysts like Nafion®-H. beilstein-journals.org

Greener Solvents : A significant area of development is the replacement of hazardous solvents. A study on the Nazarov cyclization to form an indanone derivative demonstrated the successful use of 4-methyltetrahydropyran (4-MeTHP), a more sustainable solvent, which simplified the work-up procedure and avoided harmful chemicals like trifluoroacetic acid (TFA). preprints.orgelifesciences.org

These methodologies, currently applied to various indanone analogs, could be adapted for the synthesis of this compound, significantly improving its environmental footprint.

Table 1: Comparison of Green Synthetic Strategies for Indanone Synthesis

| Strategy | Catalyst / Reagent | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|---|

| Microwave-Assisted Acylation | Metal Triflates (e.g., Tb(OTf)₃) in Ionic Liquids | Reusable catalyst, energy efficient, fast reaction times. | Good yields obtained for 1-indanones from 3-arylpropanoic acids. | beilstein-journals.orgnih.gov |

| Nazarov Cyclization | 4-methyltetrahydropyran (4-MeTHP) solvent | Avoids hazardous acids (TFA) and solvents, simplified work-up. | Successful synthesis of an indanone from a chalcone (B49325) precursor. | preprints.orgelifesciences.org |

| Metal-Free Hydroacylation | L-proline | Environmentally benign catalyst, avoids transition metals. | Efficient synthesis of indanones from 2-vinylbenzaldehyde. | rsc.org |

| Solid Acid Catalysis | Nafion®-H | Reusable, non-corrosive solid acid, simplifies product isolation. | Treatment of acid chloride with Nafion®-H gave unsubstituted 1-indanone (B140024) in 90% yield. | beilstein-journals.org |

Application in Flow Chemistry for Scalable Production

For the translation of a compound from laboratory research to industrial application, scalability is paramount. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, consistency, and throughput. nih.gov

Recent studies have demonstrated the feasibility of producing complex cyclic molecules, including indanone derivatives, using continuous flow technology. acs.org For instance, a photocatalytic radical cascade cyclization of diazoalkanes has been developed to synthesize various indanones. acs.org The successful scale-up of this reaction using a continuous flow setup underscores the potential of this technology. acs.orgacs.org This method offers a mild and environmentally friendly route to the indanone core that is amenable to large-scale production. acs.org Adapting such a flow process for the final cyclization step in the synthesis of this compound could enable its efficient and scalable production, which is crucial for its potential use in materials science or as a pharmaceutical intermediate.

Integration with High-Throughput Experimentation and Automation in Synthesis

High-Throughput Experimentation (HTE) utilizes miniaturized, parallel reactors to rapidly screen and optimize reaction conditions. nih.gov This methodology is a powerful tool for solving complex chemical problems, such as identifying the optimal catalyst, solvent, and base for a challenging synthetic step. nih.gov

The synthesis of a specifically substituted molecule like this compound often requires fine-tuning of reaction parameters to maximize yield and minimize impurities. HTE provides an ideal platform for this optimization. A typical HTE workflow involves setting up an array of experiments in 96-well plates, where each well contains a different combination of reactants, catalysts, ligands, or solvents. nih.gov For example, to optimize a palladium-catalyzed cross-coupling step in the synthesis, dozens of ligands and palladium precursors could be screened simultaneously. nih.gov This rational, data-driven approach dramatically accelerates the development timeline compared to traditional one-at-a-time experimentation. The integration of HTE with robotic automation would further enhance the efficiency of synthesizing and optimizing derivatives of the this compound scaffold.

Table 2: Illustrative High-Throughput Experimentation (HTE) Array for Reaction Optimization

| Well | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| A1 | Pd₂(dba)₃ | Ligand 1 | K₂CO₃ | Dioxane |

| A2 | Pd₂(dba)₃ | Ligand 2 | K₂CO₃ | Dioxane |

| ... | ... | ... | ... | ... |

| B1 | Pd(OAc)₂ | Ligand 1 | Cs₂CO₃ | Toluene |

| B2 | Pd(OAc)₂ | Ligand 2 | Cs₂CO₃ | Toluene |

| ... | ... | ... | ... | ... |

| H12 | NiCl₂(dppp) | - | K₃PO₄ | DMF |

This table represents a simplified conceptual layout for screening variables in a cross-coupling reaction to optimize the synthesis of an indanone derivative.

Novel Catalyst Development Utilizing Indanone Derivatives

The indanone scaffold is not only a target for synthesis but can also serve as a building block for creating novel catalysts. The rigid, fused-ring structure of indanone derivatives makes them attractive as ligands or scaffolds in asymmetric catalysis. nih.gov Future research could explore the potential of this compound and its derivatives as precursors for new catalytic systems. For example, the indanone core is a key component in ligands used for catalytic asymmetric synthesis. nih.gov

Furthermore, the development of novel transition-metal-catalyzed reactions continues to provide more efficient ways to construct the 1-indanone core itself. researchgate.net Methodologies such as Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes furnish a variety of substituted indanones via a formal [4+1] cycloaddition. researchgate.net The iodo-substituent on this compound provides a reactive handle for further transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives that could themselves be screened for catalytic activity or other useful properties.

Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to redefine molecular design and chemical synthesis. ijsea.comresearchgate.net For a target molecule like this compound, these computational tools offer several exciting future prospects.

Reaction Prediction and Optimization : AI models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including yields, byproducts, and optimal conditions. ijsea.comspecialchem.com This predictive power can guide the synthetic chemist, reducing the number of failed experiments. An AI tool could predict the most effective catalyst system for a key coupling step or forecast potential impurities in the synthesis of this compound. mit.edu

Inverse Molecular Design : Instead of synthesizing derivatives and then testing them, generative AI models can perform "inverse design." rsc.org Researchers can define a desired property profile (e.g., high binding affinity to a biological target), and the algorithm can propose novel indanone structures, including derivatives of this compound, that are predicted to have those properties. manipal.eduvalencelabs.com

Property Prediction : ML models are increasingly used to predict the physicochemical and biological properties of molecules (ADME/T: absorption, distribution, metabolism, excretion, and toxicity). valencelabs.com Before committing to a lengthy synthesis, the properties of this compound and its potential derivatives could be computationally evaluated to prioritize the most promising candidates for drug discovery or materials science applications. manipal.edunih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-iodo-5-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for purity?

- Methodology : Multi-step synthesis involving iodination of precursor indenones under controlled electrophilic substitution conditions (e.g., using iodine monochloride in acetic acid). Optimization includes monitoring reaction temperature (0–5°C for regioselectivity) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity verification requires HPLC or GC-MS .

- Key Challenge : Minimizing byproducts like 5-iodo regioisomers. Use NMR (¹H/¹³C) to confirm substitution patterns .

Q. How can spectroscopic techniques resolve structural ambiguities in iodinated indenones?

- Approach : Combine ¹H NMR (to identify methyl and dihydro protons), ¹³C NMR (to distinguish carbonyl carbons at ~200 ppm), and IR (for ketone C=O stretching ~1700 cm⁻¹). For iodine localization, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical .

- Data Contradiction : Overlapping signals in NMR? Use DEPT-135 or 2D-COSY to resolve proton coupling .

Q. What safety precautions are essential when handling iodinated indenones?

- Guidelines : Use fume hoods for volatile intermediates; wear nitrile gloves to prevent iodine absorption. Toxicity data for analogs (e.g., 5-methyl-2,3-dihydro-1H-indene) suggest moderate acute toxicity (LD₅₀ > 200 mg/kg in rats). Store under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- Method : Employ B3LYP/6-31G(d,p) basis sets to calculate HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites for functionalization. For iodine’s heavy atom effect, relativistic DFT methods (e.g., ZORA) improve accuracy .

- Example : In analog studies, HOMO energy (−5.8 eV) indicates susceptibility to electrophilic attack at the carbonyl group .

Q. What strategies address discrepancies in crystallographic data for iodine-containing small molecules?

- Resolution : Use high-resolution X-ray data (≤ 0.8 Å) and refine with SHELXL to model iodine’s anisotropic displacement parameters. For twinned crystals, SHELXD/SHELXE pipelines enable robust phasing .

- Case Study : A 2021 study resolved iodine positional disorder in a related compound via iterative refinement cycles, reducing R-factor from 0.12 to 0.05 .

Q. How can structure-activity relationships (SAR) guide pharmacological studies of iodinated indenones?

- Framework : Compare bioactivity of 6-iodo derivatives with fluoro/chloro analogs (e.g., 5,6-difluoro-2,3-dihydro-1H-inden-1-one). Test antimicrobial activity via MIC assays against Gram-positive/negative strains. Computational docking (AutoDock Vina) identifies target binding affinities .

- Data Interpretation : In a 2021 study, iodine’s polarizability enhanced interactions with bacterial membrane proteins, yielding MIC values of 8 µg/mL against E. coli .

Q. What methodologies validate synthetic intermediates in multi-step indenone syntheses?

- Protocol : Use LC-MS for real-time monitoring of intermediates. For chiral analogs (e.g., (S)-5-iodo derivatives), chiral HPLC (Chiralpak IA column) or optical rotation measurements confirm enantiopurity .

- Pitfall : Trace metal contaminants? Employ ICP-MS to rule out catalyst residues (e.g., Pd from cross-coupling steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.